molecular formula C13H17ClO3S B5002729 1-[(4-Chlorophenyl)methylsulfinyl]-3-prop-2-enoxypropan-2-ol

1-[(4-Chlorophenyl)methylsulfinyl]-3-prop-2-enoxypropan-2-ol

Cat. No.: B5002729
M. Wt: 288.79 g/mol
InChI Key: LPOQIFSRZPDRLM-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methylsulfinyl]-3-prop-2-enoxypropan-2-ol is a chemical compound with a complex structure that includes a chlorophenyl group, a methylsulfinyl group, and a prop-2-enoxypropan-2-ol moiety

Preparation Methods

The synthesis of 1-[(4-Chlorophenyl)methylsulfinyl]-3-prop-2-enoxypropan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of the 4-chlorophenyl intermediate through a chlorination reaction.

    Methylsulfinyl Addition:

    Prop-2-enoxypropan-2-ol Formation: Finally, the prop-2-enoxypropan-2-ol moiety is added through an etherification reaction.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[(4-Chlorophenyl)methylsulfinyl]-3-prop-2-enoxypropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-Chlorophenyl)methylsulfinyl]-3-prop-2-enoxypropan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methylsulfinyl]-3-prop-2-enoxypropan-2-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-[(4-Chlorophenyl)methylsulfinyl]-3-prop-2-enoxypropan-2-ol can be compared with similar compounds such as:

    4-Chlorophenyl Methyl Sulfide: Lacks the prop-2-enoxypropan-2-ol moiety.

    4-Chlorophenyl Methyl Sulfone: Contains a sulfone group instead of a sulfinyl group.

    Prop-2-enoxypropan-2-ol: Lacks the chlorophenyl and methylsulfinyl groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-chlorophenyl)methylsulfinyl]-3-prop-2-enoxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO3S/c1-2-7-17-8-13(15)10-18(16)9-11-3-5-12(14)6-4-11/h2-6,13,15H,1,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOQIFSRZPDRLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(CS(=O)CC1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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